![molecular formula C6H2BrN3O3 B3051625 4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole CAS No. 35128-56-4](/img/structure/B3051625.png)

4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole

Übersicht

Beschreibung

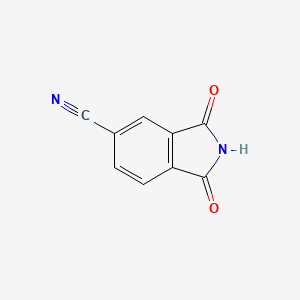

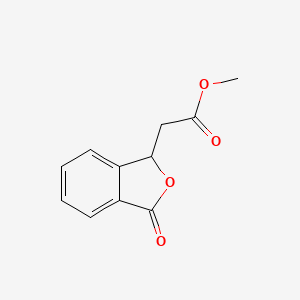

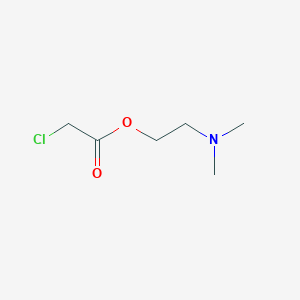

4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole is a chemical compound with the formula C6H2BrN3O3 . It is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . It has been utilized in various applications due to its potential as a high-energy core .

Synthesis Analysis

The synthesis of this compound involves several chemical reactions. For instance, it has been synthesized using methanesulfonic acid in methanol at 25℃ .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of these atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, it has been used in the synthesis of a novel MYC/MAX dimerization inhibitor that decreases prostate cancer growth and viability .Physical And Chemical Properties Analysis

This compound has a molecular weight of 244.00 g/mol . It has a high GI absorption and is not BBB permeant . It is also a CYP1A2 inhibitor .Wissenschaftliche Forschungsanwendungen

GSTP1-1 Inhibitor in Cancer Treatment

- The compound has been synthesized and characterized as a potent inhibitor of GSTP1-1, a glutathione S-transferase involved in inhibiting apoptosis. Its stability to metabolic hydrolysis and ability to disrupt the interaction between GSTP1-1 and TRAF2 make it a promising candidate for preclinical testing in cancer treatment (Di Paolo et al., 2019).

Optical Gain and Laser Emission in Drug Nanocomposites

- The chemical modification of Tamoxifen, a widely used breast cancer drug, with 7-nitrobenzo[c][1,2,5]-oxadiazol-4-yl (NBD) has resulted in significant optical properties. These properties include optical gain and laser emission, which can improve applications in both research and clinical practice (Lahoz et al., 2013).

Interaction with Anions

- Photophysical and density functional studies on N -butyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine (NBDH) have shown its ability to interact with inorganic anions, particularly fluoride ions. This selective signaling behavior makes it valuable for understanding molecular interactions (Das et al., 2012).

Intramolecular Integration for Energetic Materials

- Research has focused on integrating various heterocyclic skeletons, including 1,2,5-oxadiazole, to create high explosives with enhanced energy and safety profiles. This approach is promising for the development of advanced energetic materials (Yan et al., 2022).

Colorimetric and Fluorescence Sensing of Phosgene

- Derivatives containing 4-chloro-7-nitrobenzo[c][1,2,5]oxadiazole have been used as phosgene chemosensors. These sensors operate through benzimidazolone-forming reactions, leading to color changes and fluorescence intensity enhancements, useful for detecting toxic agents (Hu et al., 2016).

Fluorescence Turn-on Sensing of Biological Molecules

- A chemosensor using the combination of nitrobenzofurazan and benzothiazole fluorophores has been developed for the simultaneous identification of hydrogen sulfide and biothiols. This sensor exhibits high selectivity and sensitivity, with potential applications in cell imaging and detection in various mediums (Liu et al., 2021).

Wirkmechanismus

Target of Action

4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole is commonly used as a labeling reagent in chemical research . It is primarily used to detect and analyze functional groups in biomolecules, such as amino and hydroxyl groups .

Mode of Action

The compound interacts with its targets (amino and hydroxyl groups) through a process known as fluorescence labeling . This involves the compound binding to these groups, which can then be detected due to the compound’s fluorescent properties .

Result of Action

The primary result of the action of this compound is the successful labeling of functional groups in biomolecules . This allows for the detection and analysis of these groups, aiding in various research applications .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the specific conditions under which the compound is stored and used. For instance, it is recommended to be stored at 2-8°C . Furthermore, safety precautions should be taken to avoid skin and eye contact, and it should be used in a well-ventilated environment .

Eigenschaften

IUPAC Name |

4-bromo-7-nitro-2,1,3-benzoxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrN3O3/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEARFJVKDGVSDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475758 | |

| Record name | 4-Bromo-7-nitrobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35128-56-4 | |

| Record name | 4-Bromo-7-nitrobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanol, 2,2'-[(4-amino-2-nitrophenyl)imino]bis-](/img/structure/B3051554.png)

![3-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B3051559.png)